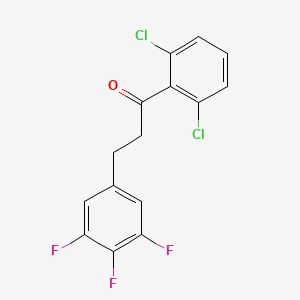

2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone

Description

Historical Context and Development

The development of this compound emerged from the broader historical progression of halogenated aromatic ketone synthesis that gained momentum in the late 20th and early 21st centuries. The compound represents a sophisticated example of the evolution from simple propiophenone derivatives to highly functionalized halogenated analogs that became accessible through advanced synthetic methodologies. Historical investigations into ketone halogenation, particularly the alpha-position halogenation of aromatic ketones, provided the foundational understanding necessary for developing compounds with multiple halogen substituents. The systematic study of propiophenone chlorination reactions, which demonstrated the formation of alpha-hydroxypropiophenone as the first detectable intermediate during chlorination processes, established critical precedents for understanding the reactivity patterns of halogenated propiophenone derivatives.

The emergence of this particular compound can be traced to the recognition that strategic placement of multiple halogen atoms could dramatically alter the electronic properties and synthetic utility of aromatic ketones. Research into the chlorination of propiophenone under alkaline aqueous conditions revealed that the process leads to formation of alpha-hydroxypropiophenone as the first detectable intermediate, which subsequently undergoes slower oxidation to aromatic acids without accumulation of further intermediates. These fundamental studies provided the mechanistic understanding necessary for developing more complex halogenated derivatives. The determination of the pKa value of propiophenone as 17.56 ± 0.51 through kinetic analysis of the initial chlorination process established important parameters for understanding the behavior of halogenated propiophenone systems.

The historical development of organofluorine chemistry also played a crucial role in enabling the synthesis of compounds like this compound. The advancement of fluorination methodologies and the recognition of fluorine's unique electronic effects encouraged chemists to explore multiply fluorinated aromatic systems. The creation of the PubChem database entry for this compound on February 29, 2008, with subsequent modifications as recent as May 24, 2025, reflects the ongoing interest and research activity surrounding this molecule. This timeline indicates that the compound has maintained relevance in chemical research for over a decade, suggesting its importance in various applications and synthetic strategies.

Significance in Halogenated Organic Chemistry

The significance of this compound in halogenated organic chemistry stems from its unique combination of chlorine and fluorine substituents, which create distinct electronic and steric environments that influence both reactivity and selectivity in chemical transformations. The position of halogen atoms in ketones is known to be easily modified through alpha-halogenation processes, and this compound represents an advanced example of how multiple halogenation events can be strategically employed. The compound's structure demonstrates the principle that halogenation at the alpha position to the carbonyl group can occur readily due to the ability to form enolate intermediates in basic solution or enol forms in acidic solution.

The electronic effects of the halogen substituents in this compound create a complex interplay of inductive and resonance effects that significantly influence the molecule's chemical behavior. The presence of two chlorine atoms in the ortho positions of the aromatic ring adjacent to the carbonyl group creates substantial steric hindrance while simultaneously withdrawing electron density through inductive effects. Concurrently, the three fluorine atoms on the distant phenyl ring provide additional electron-withdrawing character through their high electronegativity, creating a molecule with significantly altered electronic properties compared to unsubstituted propiophenone. This electronic modification is reflected in the compound's Chemical Abstracts Service registry number assignment and inclusion in specialized chemical databases focused on halogenated compounds.

The significance of this compound extends to its potential applications in synthetic organic chemistry, where halogenated aromatic ketones serve as versatile building blocks for more complex molecular architectures. Research into aqueous alpha-arylation of ketones has demonstrated that propiophenone derivatives are well suited for such transformations and can afford high yields in coupling reactions. The strategic placement of halogen atoms in this compound positions it as a potentially valuable substrate for palladium-catalyzed cross-coupling reactions, where the halogen atoms can serve as leaving groups for the introduction of various nucleophiles. The compound's complex halogenation pattern also makes it a valuable model system for studying the effects of multiple halogen substituents on aromatic ketone reactivity and selectivity.

Classification within Propiophenone Derivatives

Within the broader classification of propiophenone derivatives, this compound occupies a specialized position as a multiply halogenated aromatic ketone that demonstrates advanced structural complexity. The compound belongs to the class of halogenated propiophenones, which are characterized by the presence of halogen substituents on either the aromatic ring system or the aliphatic carbon chain. Comparative analysis with related compounds reveals the unique structural features that distinguish this particular derivative from simpler analogs.

The classification of this compound can be understood through comparison with related structures in the propiophenone family. For instance, 3',4',5'-Trifluoropropiophenone, with the molecular formula C₉H₇F₃O and molecular weight 188.15 grams per mole, represents a simpler analog that contains only the trifluorinated phenyl ring without the additional chlorinated aromatic system. The progression from this simpler compound to this compound illustrates the increasing complexity achievable within the propiophenone framework through strategic halogenation. Similarly, compounds such as 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone, which shares the same molecular formula but differs in the substitution pattern of the chlorine atoms, demonstrate the isomeric diversity possible within this chemical class.

The structural classification of this compound is further refined by examining its substitution pattern in detail. The compound features a propiophenone backbone with a 1,3-diketone-like arrangement where the carbonyl group is attached to a 2,6-dichlorophenyl ring system. The presence of chlorine atoms in the ortho positions relative to the carbonyl group creates a sterically congested environment that significantly influences the molecule's conformational preferences and reactivity patterns. The three-carbon aliphatic chain connecting the carbonyl group to the 3,4,5-trifluorophenyl ring provides flexibility while maintaining the overall rigid aromatic character of the molecule.

The classification within propiophenone derivatives also encompasses consideration of the compound's potential synthetic applications and reactivity patterns. Research into halogenated propiophenone derivatives has revealed that compounds with electron-withdrawing substituents, such as chlorine and fluorine atoms, exhibit modified reactivity compared to their unsubstituted counterparts. The alpha-keto halogenation patterns observed in related systems suggest that this compound may undergo selective transformations at the alpha position to the carbonyl group, particularly under basic conditions where enolate formation is favored. The compound's classification as a highly halogenated derivative positions it among the more specialized members of the propiophenone family, suitable for applications requiring precise electronic tuning and steric control.

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2F3O/c16-9-2-1-3-10(17)14(9)13(21)5-4-8-6-11(18)15(20)12(19)7-8/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELCSHDOTHGRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C(=C2)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645038 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-70-6 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

One common approach is the Friedel-Crafts acylation of a suitably substituted dichlorobenzene with a trifluorophenylacetyl chloride or equivalent acylating agent.

- Starting materials: 2,6-dichlorobenzene or its derivatives, 3,4,5-trifluorophenylacetyl chloride

- Catalyst: Lewis acids such as aluminum chloride (AlCl3)

- Solvent: Non-protic solvents like dichloromethane or carbon disulfide

- Conditions: Controlled temperature (0–50°C) to avoid polyacylation or rearrangements

This method allows direct formation of the ketone linkage while maintaining the halogen substitutions intact.

Halogenation of Preformed Propiophenone

Alternatively, the propiophenone core can be synthesized first, followed by selective chlorination at the 2' and 6' positions.

- Step 1: Synthesis of 3-(3,4,5-trifluorophenyl)propiophenone via coupling or acylation

- Step 2: Chlorination using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions to achieve dichlorination at ortho positions relative to the ketone

This stepwise approach allows better control over substitution patterns.

Cross-Coupling Approaches

Modern synthetic methods may employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) to attach the 3,4,5-trifluorophenyl group to a 2',6'-dichloropropiophenone intermediate.

- Precursors: 2',6'-dichloropropiophenone with a suitable leaving group (e.g., bromide)

- Coupling partner: 3,4,5-trifluorophenylboronic acid or equivalent

- Catalyst: Pd(0) complexes with phosphine ligands

- Base: Potassium carbonate or similar

- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Mild heating (50–100°C)

This method offers high regioselectivity and functional group tolerance.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–100°C depending on step | Lower temps for selective halogenation |

| Solvent | Dichloromethane, THF, DMF, or NMP | Aprotic solvents preferred |

| Catalyst/Reagents | AlCl3 (Friedel-Crafts), Pd(0) (cross-coupling), SO2Cl2 or NCS (chlorination) | Choice depends on step |

| Reaction Time | Several hours (2–12 h) | Monitored by TLC or HPLC |

| Molar Ratios | Stoichiometric or slight excess of halogenating agent | Excess may cause over-halogenation |

| Work-up | Quenching with water or aqueous base, extraction, purification by chromatography or recrystallization | To remove catalyst residues and by-products |

Research Findings and Yields

- Friedel-Crafts acylation methods typically yield 60–80% of the desired ketone with high regioselectivity when conditions are optimized.

- Selective chlorination yields vary widely (40–70%) depending on reagent and temperature control; over-chlorination is a common side reaction.

- Cross-coupling methods have been reported to achieve yields up to 85% with high purity, benefiting from milder conditions and fewer side products.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Direct acylation of dichlorobenzene | Simple, direct ketone formation | Requires strong Lewis acid, possible polyacylation | 60–80 |

| Stepwise Halogenation | Propiophenone synthesis + chlorination | Better control of substitution | Multiple steps, risk of over-chlorination | 40–70 |

| Pd-Catalyzed Cross-Coupling | Coupling of dichloropropiophenone with trifluorophenylboronic acid | High selectivity, mild conditions | Requires expensive catalysts, ligand optimization | 75–85 |

Additional Notes

- The presence of trifluorophenyl groups enhances lipophilicity and may affect reactivity; thus, reaction conditions must be carefully optimized to prevent defluorination or side reactions.

- Use of aprotic, dipolar solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is common to facilitate halogen exchange and coupling reactions.

- Agitation and temperature control are critical to avoid tarry by-products and degradation, as noted in related halogen exchange processes.

- Industrial scale synthesis may involve continuous flow reactors to improve heat and mass transfer, enhancing yield and purity.

Scientific Research Applications

2’,6’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is used in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Propiophenone Backbone

The following table summarizes key structural analogs and their differences:

Key Observations:

Electron Effects: The trifluorophenyl group in the target compound enhances electron-withdrawing character compared to analogs with methyl or methoxy groups . This may increase stability in nucleophilic reactions or alter binding affinity in biological systems. Thiomethyl-containing analogs (e.g., 2',5'-dichloro-3-(2-thiomethylphenyl)propiophenone) introduce sulfur, which can influence redox behavior or coordination chemistry .

Methoxy groups (e.g., 2'-methoxy derivatives) increase polarity and solubility in polar solvents compared to halogenated analogs .

Halogenation Patterns and Reactivity

- Chlorine vs. Fluorine: Fluorine’s high electronegativity and small atomic radius in the trifluorophenyl group may enhance metabolic stability and lipophilicity compared to chlorine-only analogs.

- Positional Isomerism: Compounds like 2',5'-dichloro-3-(2-thiomethylphenyl)propiophenone demonstrate how shifting chlorine from 2',6' to 2',5' positions alters molecular symmetry and electronic distribution, which could impact crystallization behavior or melting points.

Biological Activity

2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898778-51-3) is a synthetic organic compound with significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHClFO

- Molecular Weight : 333.14 g/mol

- Purity : ≥97%

- Physical State : Solid

The compound features a complex structure with dichloro and trifluoromethyl substituents, which contribute to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve the modulation of key apoptotic pathways and the regulation of cell cycle proteins.

Key Findings:

- Cytotoxicity : Exhibited a dose-dependent cytotoxic effect on MCF-7 cells with an IC value of approximately 15 µM.

- Apoptosis Induction : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating enhanced apoptosis rates.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation | |

| A549 | 20 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory properties. In experimental models, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism of Action:

- Inhibition of NF-κB signaling pathway.

- Downregulation of COX-2 and iNOS expression levels.

Case Studies

- In Vivo Model : A study utilizing Ehrlich tumor-bearing mice demonstrated that administration of the compound at a dose of 10 mg/kg resulted in significant tumor growth inhibition compared to control groups. The survival rate was markedly improved in treated animals.

- Cell Line Studies : In vitro assays on human epithelial cells indicated that the compound reduced reactive oxygen species (ROS) production, suggesting antioxidant capabilities alongside its anticancer effects.

Q & A

Q. What are the common synthetic routes for 2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , leveraging aryl acyl chlorides and aromatic substrates. Key steps include:

- Starting Materials : 3,4,5-Trifluorophenylacetyl chloride and 2,6-dichlorobenzene.

- Catalyst : Lewis acids like AlCl₃ (1–2 eq.) are critical for electrophilic activation .

- Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents enhance reactivity).

- Temperature : 0–25°C to minimize side reactions (e.g., over-acylation).

Yield optimization requires precise stoichiometry and inert atmospheres to prevent hydrolysis of intermediates. Comparative studies show that electron-withdrawing substituents (e.g., Cl, F) on aromatic rings enhance electrophilicity but may reduce solubility, necessitating solvent adjustments .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., splitting patterns for fluorine atoms in ³J couplings) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) paired with high-resolution mass spectrometry (HRMS) to detect impurities (<0.5% threshold).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline).

- Elemental Analysis : Validate %C, %H, %Cl, and %F against theoretical values (±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., EGFR inhibition at 10 µM–100 nM).

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can substituent effects (Cl/F positions) be systematically analyzed to resolve contradictions in biological activity data?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study :

- Variants : Synthesize analogs with Cl/F at alternative positions (e.g., 2',4'-dichloro or 3',5'-trifluoro).

- Biological Testing : Parallel screening under identical conditions (e.g., 72-h incubation for cytotoxicity).

- Data Analysis : Use statistical tools (ANOVA, PCA) to isolate substituent contributions. For example:

| Substituent Pattern | IC₅₀ (µM) | LogP |

|---|---|---|

| 2',6'-Cl; 3,4,5-F | 12.3 | 3.8 |

| 2',4'-Cl; 3,5-F | 8.7 | 3.2 |

| Parent Propiophenone | >100 | 2.1 |

- Key Insight : Meta-fluorine groups enhance membrane permeability (↑LogP), but ortho-chlorines may sterically hinder target binding .

Q. What strategies mitigate challenges in reproducing spectral data (e.g., NMR splitting discrepancies)?

- Methodological Answer : Address variability via:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ for consistent shimming and locking.

- Temperature Control : Maintain 25°C to avoid dynamic effects (e.g., rotamers).

- Advanced Techniques : ¹⁹F NMR to resolve fluorine coupling (e.g., ³J₆-F–C–C–F₅ = 8–10 Hz) .

Contradictions in δ (ppm) values often arise from residual solvents or pH variations—validate with spiked standards .

Q. How can computational modeling guide mechanistic studies of its biological activity?

- Methodological Answer : Combine molecular docking and MD simulations :

- Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., PARP-1).

- Docking Software : AutoDock Vina or Schrödinger Suite (Glide) to predict binding poses.

- Key Parameters : Free energy scores (ΔG) and H-bond interactions (e.g., carbonyl oxygen with Lys121).

Validate with mutagenesis studies (e.g., alanine scanning of predicted residues) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported LogP values across studies?

- Methodological Answer : LogP variability stems from measurement techniques :

- Experimental : Shake-flask (gold standard) vs. HPLC-derived (less accurate for fluorinated compounds).

- Computational : Use consensus models (e.g., XLogP3, ChemAxon).

For this compound, experimental LogP ranges from 3.5–4.2. Standardize protocols using OECD Guidelines (Test 117) and cross-validate with LC-MS retention times .

Compliance and Safety

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles (fluorinated compounds may penetrate latex).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides).

- Waste Disposal : Halogenated waste containers (EPA Class D001) .

- Emergency : Neutralize spills with sodium bicarbonate/vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.